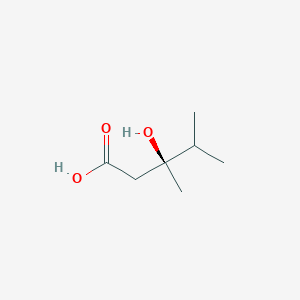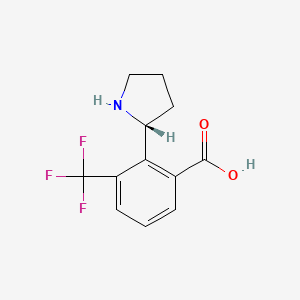
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with fluorine, methyl, nitro, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzodioxole compound, followed by fluorination and carboxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various organic transformations.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoro-4-hydroxybenzonitrile: Shares the difluoro substitution but differs in other functional groups.
2,2-Difluoro-4-methyl-1,3-benzodioxole: Lacks the nitro and carboxylic acid groups.
Uniqueness: 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups allows for versatile reactivity, making it valuable in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a compound of considerable interest in multiple fields.
Eigenschaften
Molekularformel |
C9H5F2NO6 |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
2,2-difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14) |
InChI-Schlüssel |
PDHHUFFLAIHXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)

![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)


![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13327379.png)


![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)



